Benzofuran, 7-chloro-2,3-dimethyl- Benzofuran, 7-chloro-2,3-dimethyl-
Brand Name: Vulcanchem
CAS No.: 3782-18-1
VCID: VC16994838
InChI: InChI=1S/C10H9ClO/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9ClO
Molecular Weight: 180.63 g/mol

Benzofuran, 7-chloro-2,3-dimethyl-

CAS No.: 3782-18-1

Cat. No.: VC16994838

Molecular Formula: C10H9ClO

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

Benzofuran, 7-chloro-2,3-dimethyl- - 3782-18-1

Specification

CAS No. 3782-18-1
Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
IUPAC Name 7-chloro-2,3-dimethyl-1-benzofuran
Standard InChI InChI=1S/C10H9ClO/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5H,1-2H3
Standard InChI Key PSPYLGDTNCLNDU-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C1C=CC=C2Cl)C

Introduction

Structural and Nomenclatural Characteristics

Molecular Architecture

7-Chloro-2,3-dihydro-2,2-dimethyl-benzofuran consists of a benzofuran scaffold with a chlorine atom at the 7-position of the benzene ring and two methyl groups at the 2-position of the dihydrofuran moiety (Figure 1). The "dihydro" designation indicates partial saturation of the furan ring, reducing its aromaticity and altering its reactivity compared to fully unsaturated benzofurans .

Molecular Formula: C10_{10}H11_{11}ClO
Molecular Weight: 182.64 g/mol
SMILES: Clc1cccc2c1OC(C2)(C)C

Nomenclature and Isomerism

The IUPAC name 7-chloro-2,3-dihydro-2,2-dimethylbenzofuran reflects the substituent positions and saturation state. Potential isomerism arises from the placement of the chlorine atom on the benzene ring, though the 7-position is unequivocally specified in this case .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a multi-step sequence starting from 2-hydroxyacetophenone, as outlined in US Patent 3,419,579 :

  • Etherification:
    2-Hydroxyacetophenone reacts with methallyl chloride in the presence of an acid acceptor (e.g., potassium carbonate) to form 2-acetylphenyl methallyl ether.

    2-Hydroxyacetophenone + Methallyl ChlorideBase2-Acetylphenyl Methallyl Ether\text{2-Hydroxyacetophenone + Methallyl Chloride} \xrightarrow{\text{Base}} \text{2-Acetylphenyl Methallyl Ether}
  • Rearrangement and Cyclization:
    The intermediate undergoes Claisen rearrangement under thermal conditions (150–200°C) followed by acid-catalyzed cyclization (using FeCl3_3 or MgCl2_2) to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran .

  • Oxidation and Hydrolysis:
    The acetyl group is oxidized to an acetoxy moiety using peracetic acid, followed by alkaline hydrolysis to produce the final product :

    7-Acetyl DerivativePeracid7-Acetoxy IntermediateNaOH7-Hydroxy Product\text{7-Acetyl Derivative} \xrightarrow{\text{Peracid}} \text{7-Acetoxy Intermediate} \xrightarrow{\text{NaOH}} \text{7-Hydroxy Product}

    Chlorination is introduced at the benzene ring stage or via post-synthetic modification, though specific details are proprietary .

Industrial-Scale Production

Key process parameters include:

  • Temperature: 80–120°C for cyclization

  • Catalysts: FeCl3_3 (1 wt%) for optimal cyclization efficiency

  • Yield: ~65–75% over four steps

Physicochemical Properties

Experimental Data

PropertyValueMethod/Source
Boiling Point110–115°C (15 mmHg)Patent distillation
Density1.18 g/cm3^3 (est.)Group contribution
LogP (Partition Coeff.)3.2 ± 0.3Calculated
SolubilityInsoluble in water; soluble in CH2_2Cl2_2, THFSupplier data

Spectroscopic Signatures

  • 1^1H NMR (CDCl3_3): δ 1.40 (s, 6H, 2×CH3_3), 2.75 (d, 2H, CH2_2), 6.85–7.20 (m, 3H, aromatic) .

  • IR (KBr): 2960 cm1^{-1} (C-H stretch, CH3_3), 1240 cm1^{-1} (C-O-C), 750 cm1^{-1} (C-Cl) .

Applications and Industrial Relevance

Agrochemical Intermediates

The compound serves as a precursor to insecticides such as 2,3-dihydro-2,2-dimethyl-7-benzofuranyl N-methylcarbamate, a cholinesterase inhibitor effective against Lepidoptera pests .

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